molecular formula C12H8BrN5O B6064788 6-Bromo-2-(pyrimidin-2-ylamino)quinazolin-4-ol

6-Bromo-2-(pyrimidin-2-ylamino)quinazolin-4-ol

Cat. No.: B6064788
M. Wt: 318.13 g/mol
InChI Key: VSFTXPABABCNKX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Bromo-2-(pyrimidin-2-ylamino)quinazolin-4-ol is a heterocyclic compound that belongs to the quinazoline family Quinazolines are known for their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-2-(pyrimidin-2-ylamino)quinazolin-4-ol typically involves the following steps:

    Starting Materials: The synthesis begins with 5-bromo anthranilic acid and isonicotinoyl chloride.

    Formation of Intermediate: These starting materials are reacted in the presence of acetic anhydride to form an intermediate compound.

    Cyclization: The intermediate is then subjected to cyclization reactions to form the quinazoline core.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent systems, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-2-(pyrimidin-2-ylamino)quinazolin-4-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines and thiols.

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate are used.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups at the 6-position.

Scientific Research Applications

6-Bromo-2-(pyrimidin-2-ylamino)quinazolin-4-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-Bromo-2-(pyrimidin-2-ylamino)quinazolin-4-ol involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Bromo-2-(pyrimidin-2-ylamino)quinazolin-4-ol is unique due to its specific substitution pattern and the presence of the pyrimidin-2-ylamino group. This structural feature imparts distinct biological activities and makes it a valuable compound for drug development and other scientific research applications.

Properties

IUPAC Name

6-bromo-2-(pyrimidin-2-ylamino)-3H-quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8BrN5O/c13-7-2-3-9-8(6-7)10(19)17-12(16-9)18-11-14-4-1-5-15-11/h1-6H,(H2,14,15,16,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSFTXPABABCNKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(N=C1)NC2=NC3=C(C=C(C=C3)Br)C(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8BrN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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